molecular formula C10H15ClN2O4S B1375136 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride CAS No. 1341538-76-8

1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Cat. No. B1375136
CAS RN: 1341538-76-8
M. Wt: 294.76 g/mol
InChI Key: ZPDOEYYJRGEGRI-UHFFFAOYSA-N
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Description

1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C10H15ClN2O4S . It is used as a pharmaceutical intermediate .

Scientific Research Applications

Synthesis and Structural Studies

The compound has been utilized in the synthesis of various derivatives with potential anticancer activity. For instance, the synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibited notable anticarcinogenic activity against HL-60 and BEL-7402 cancer cells. The structural intricacies of these molecules, characterized by techniques such as IR, 1H and 13C NMR spectra, and single-crystal X-ray diffraction, play a crucial role in determining their biological efficacy (Miao, Yan, & Zhao, 2010).

Chemical Reactions and Derivatives

The compound serves as a base structure for synthesizing various derivatives, which are studied for their reactions with electrophiles and potential biological activities. For instance, the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and their reaction with electrophiles has been explored, revealing different reactivity patterns and the potential formation of biologically active structures (Mekuskiene & Vainilavicius, 2006).

Computational Studies and Biological Interactions

Computational Quantum Chemical (CQC) studies, along with pharmacokinetic and other biological evaluations, have been conducted on related compounds, showcasing the importance of computational methods in understanding the behavior and potential biological interactions of these molecules (Gaurav & Krishna, 2021).

Mechanism of Action

Target of Action

The primary targets of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name

1-hexyl-2,4-dioxopyrimidine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O4S/c1-2-3-4-5-6-13-7-8(18(11,16)17)9(14)12-10(13)15/h7H,2-6H2,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDOEYYJRGEGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C(=O)NC1=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

CAS RN

1341538-76-8
Record name 1-hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Reactant of Route 5
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1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Reactant of Route 6
1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

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